4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(3-fluorophenyl)-7-methyl-
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Overview
Description
2-(3-fluorophenyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-fluoroaniline with 2-chloro-3-formylquinoline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorophenyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-fluorophenyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-fluorophenyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure but differ in their substituents and biological activities.
Imidazo[1,2-a]pyrimidines: Another class of heterocyclic compounds with similar synthetic routes and applications.
Uniqueness
2-(3-fluorophenyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The methyl group at the 7-position also contributes to its distinct chemical properties and reactivity.
Properties
CAS No. |
194466-52-9 |
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Molecular Formula |
C15H11FN2O |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-7-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C15H11FN2O/c1-10-5-6-14-17-13(8-15(19)18(14)9-10)11-3-2-4-12(16)7-11/h2-9H,1H3 |
InChI Key |
FOLAQMAXHUURHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=CC2=O)C3=CC(=CC=C3)F)C=C1 |
Origin of Product |
United States |
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